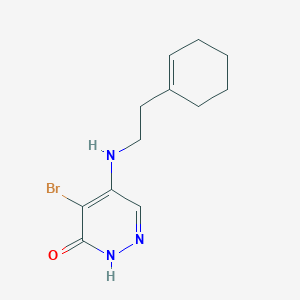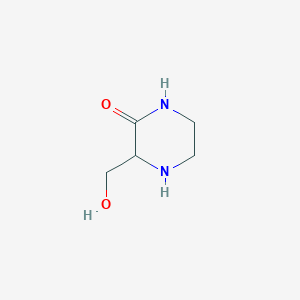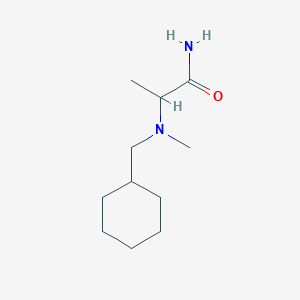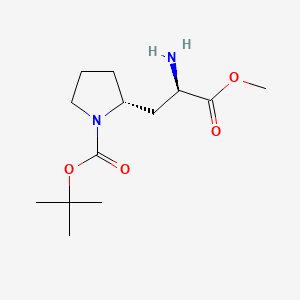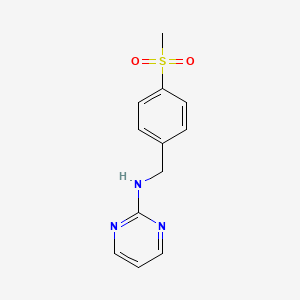
n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine: is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methylsulfonyl group attached to a benzyl moiety, which is further linked to a pyrimidine ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of the intermediate methylthio-pyrimidine hydroiodides. These intermediates are dissolved in dichloromethane (CH₂Cl₂) and cooled to 0°C. 3-chloroperoxybenzoic acid (77%) is then added slowly with stirring and cooling to oxidize the methylthio group to a methylsulfonyl group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: 3-chloroperoxybenzoic acid for oxidation reactions.
Solvents: Dichloromethane (CH₂Cl₂) is commonly used as a solvent for these reactions.
Major Products: The major product formed from the oxidation reaction is the methylsulfonyl derivative of the pyrimidine compound.
Aplicaciones Científicas De Investigación
Chemistry: n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine is used as a building block in the synthesis of various biologically active molecules. Its unique structure allows for the creation of derivatives with potential pharmacological activities .
Biology and Medicine: The compound has shown promise in biological studies, particularly in the development of antitrypanosomal and antiplasmodial agents. It has been tested for its in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing good antitrypanosomal and antiplasmodial activities .
Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in antitrypanosomal activity, the compound may inhibit key enzymes or pathways essential for the survival of the parasite. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it can interact with various biological macromolecules .
Comparación Con Compuestos Similares
2-aminopyrimidine derivatives: These compounds share the pyrimidine core structure and have been studied for their antitrypanosomal and antiplasmodial activities.
Sulfonamide-based indole analogs: These compounds also contain a sulfonamide group and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine is unique due to the presence of both the methylsulfonyl group and the pyrimidine ring, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H13N3O2S |
|---|---|
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
N-[(4-methylsulfonylphenyl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3O2S/c1-18(16,17)11-5-3-10(4-6-11)9-15-12-13-7-2-8-14-12/h2-8H,9H2,1H3,(H,13,14,15) |
Clave InChI |
HVTLNSYKUXTXNT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)CNC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azaspiro[2.4]heptan-1-ol](/img/structure/B14898234.png)

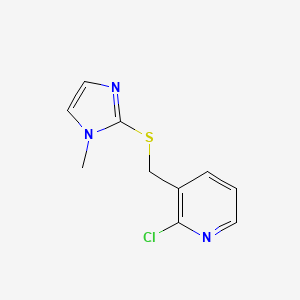
![tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate](/img/structure/B14898242.png)
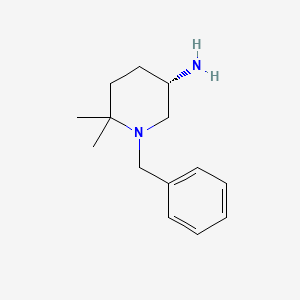
![3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14898249.png)

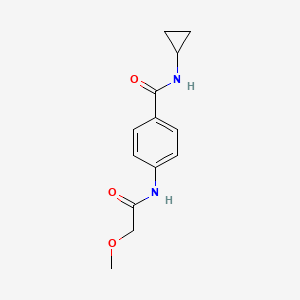
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14898272.png)

